A Technical Guide to Bis-PEG17-NHS Ester: Structure, Properties, and Applications in Bioconjugation
A Technical Guide to Bis-PEG17-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the homobifunctional crosslinking agent, Bis-PEG17-NHS ester. It details the molecular structure, physicochemical properties, and common applications in bioconjugation, particularly for the covalent crosslinking of proteins and other amine-containing biomolecules. This document also includes a detailed, representative experimental protocol for protein crosslinking and the necessary visual diagrams to illustrate the chemical structure and experimental workflow, designed to aid researchers in the effective use of this versatile reagent.
Introduction
Bis-PEG17-NHS ester is a valuable tool in the field of bioconjugation, enabling the covalent linkage of biomolecules. It belongs to the class of homobifunctional crosslinkers, meaning it possesses two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters. These NHS esters readily react with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
A key feature of this crosslinker is its long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm. The PEG spacer, consisting of 17 ethylene (B1197577) glycol units, imparts increased water solubility to the reagent and the resulting conjugate, which can help to reduce aggregation and precipitation issues often encountered with more hydrophobic crosslinkers. Furthermore, the PEG moiety can help to reduce the immunogenicity of the resulting bioconjugate. The discrete and defined length of the PEG chain allows for precise control over the crosslinking distance.
Molecular Structure and Properties
The structure of Bis-PEG17-NHS ester consists of a central, linear chain of 17 repeating ethylene glycol units. Each terminus of this PEG chain is functionalized with an N-hydroxysuccinimide ester.
Chemical Structure
Below is a two-dimensional representation of the Bis-PEG17-NHS ester molecule.
Caption: 2D structure of Bis-PEG17-NHS ester.
Physicochemical Properties
The following table summarizes the key quantitative data for Bis-PEG17-NHS ester.
| Property | Value | Reference(s) |
| Molecular Weight | ~1061.13 g/mol | [1] |
| Chemical Formula | C₄₆H₈₀N₂O₂₅ | [1] |
| Purity | >95% | |
| Spacer Arm Length | ~77.9 Å | |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous buffers. | |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | |
| Target Functional Group | Primary amines (-NH₂) | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Principles of Reaction
The crosslinking reaction with Bis-PEG17-NHS ester is a two-step nucleophilic acyl substitution. The primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES, as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the NHS esters.
Experimental Protocols
The following is a representative protocol for the intermolecular crosslinking of two proteins using Bis-PEG17-NHS ester. This protocol should be optimized for each specific application.
Materials
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Protein A and Protein B in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
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Bis-PEG17-NHS ester
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
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Desalting columns or dialysis equipment for purification
Experimental Workflow
The following diagram illustrates the general workflow for a protein-protein crosslinking experiment.
Caption: General workflow for protein crosslinking.
Detailed Methodology
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Reagent Preparation:
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Equilibrate the vial of Bis-PEG17-NHS ester to room temperature before opening to prevent moisture condensation.
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Immediately before use, prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO or DMF. For example, dissolve 1.06 mg of Bis-PEG17-NHS ester in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution. Do not store the stock solution.
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Prepare the protein solution(s) at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.5).
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Crosslinking Reaction:
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Add the Bis-PEG17-NHS ester stock solution to the protein solution. The final concentration of the crosslinker should be optimized, but a 10- to 50-fold molar excess over the protein is a common starting point.
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The volume of the added DMSO or DMF should not exceed 10% of the total reaction volume to avoid protein denaturation.
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Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may vary depending on the specific proteins and desired degree of crosslinking.
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Quenching the Reaction:
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To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction).
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Incubate for 15 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any unreacted NHS esters.
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Purification of the Conjugate:
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Remove excess crosslinker and quenching buffer byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
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Analysis of the Crosslinked Product:
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The crosslinked products can be analyzed by various techniques, including:
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SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to the crosslinked proteins.
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Mass Spectrometry: To identify the specific crosslinked peptides and determine the sites of interaction.
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Size-Exclusion Chromatography (SEC): To separate the crosslinked complexes from unreacted proteins.
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Applications
Bis-PEG17-NHS ester is a versatile reagent with a broad range of applications in life science research and drug development, including:
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Studying Protein-Protein Interactions: By covalently linking interacting proteins, their association can be stabilized for further analysis.
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Structural Biology: Providing distance constraints for the structural determination of protein complexes.
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Antibody-Drug Conjugate (ADC) Development: As a linker to conjugate cytotoxic drugs to antibodies.[2][3]
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PROTAC Development: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]
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Surface Modification: Immobilizing proteins or other amine-containing molecules onto surfaces.
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Peptide and Oligonucleotide Labeling: For the conjugation of labels or other functional moieties.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no crosslinking | - Inactive reagent due to hydrolysis- Presence of primary amines in the buffer- Insufficient crosslinker concentration | - Use fresh, anhydrous DMSO/DMF for stock solution- Ensure the reaction buffer is amine-free (e.g., PBS, HEPES)- Increase the molar excess of the crosslinker |
| Protein precipitation | - High concentration of crosslinker- High percentage of organic solvent- Protein instability | - Optimize the crosslinker concentration- Keep the volume of organic solvent below 10%- Perform the reaction at 4°C |
| High degree of aggregation | - Non-specific crosslinking | - Reduce the reaction time and/or crosslinker concentration- Optimize the pH of the reaction buffer |
Conclusion
Bis-PEG17-NHS ester is a powerful and versatile homobifunctional crosslinker. Its long, hydrophilic PEG spacer provides significant advantages in terms of solubility and reduced immunogenicity, while the amine-reactive NHS esters allow for efficient and stable covalent bond formation. By understanding its structure, properties, and reaction principles, and by carefully optimizing experimental protocols, researchers can effectively utilize this reagent to advance their studies in protein interactions, structural biology, and the development of novel bioconjugates.
